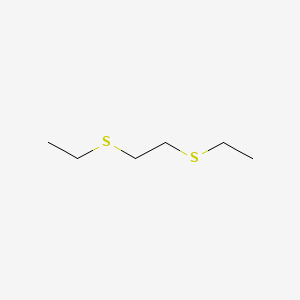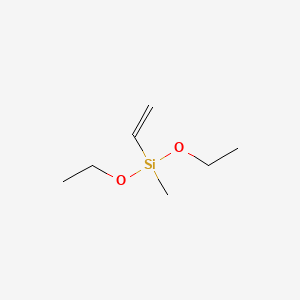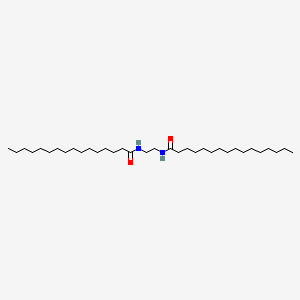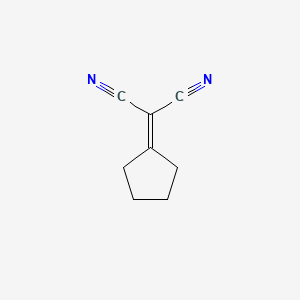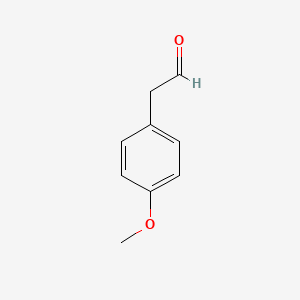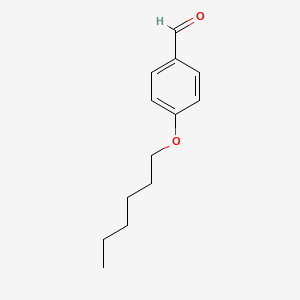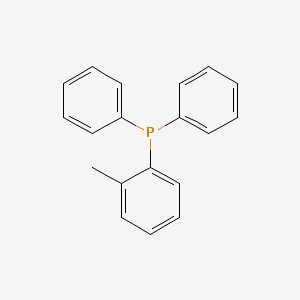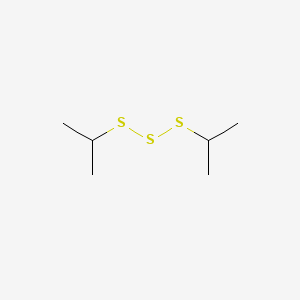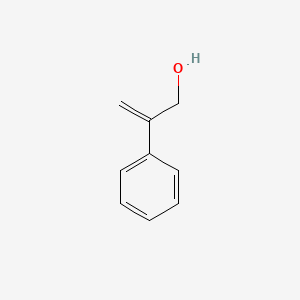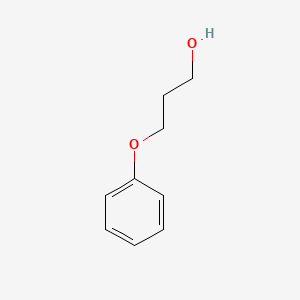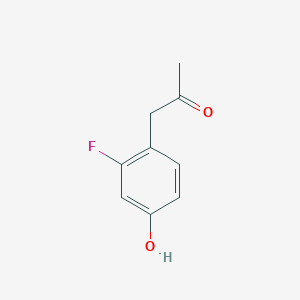
1-(2-Fluoro-4-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Fluoro-4-hydroxyphenyl)propan-2-one” is a chemical compound with the empirical formula C9H9FO2 . It has a molecular weight of 168.16 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluoro-4-hydroxyphenyl)propan-2-one” consists of a propiophenone backbone with a fluorine atom and a hydroxyl group attached to the phenyl ring . The exact structure can be represented by the SMILES stringO=C(CC)C1=CC=C(F)C=C1O . Physical And Chemical Properties Analysis
“1-(2-Fluoro-4-hydroxyphenyl)propan-2-one” is a solid compound . Its molecular weight is 168.16 , and its empirical formula is C9H9FO2 .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
1-(2-Fluoro-4-hydroxyphenyl)propan-2-one's pharmacokinetics and metabolism have been studied, highlighting its potential in preclinical development. For instance, one study focused on a compound, S-1, a member of potent selective androgen receptor modulators (SARMs), displaying properties like low clearance, moderate volume distribution, and extensive metabolism in rats, suggesting the compound's stability and efficacy in therapeutic applications (Wu et al., 2006).
Antitumor Activity
The compound has shown promise in antitumor applications. A study synthesized a hydrophilic prodrug of CHM-1, demonstrating rapid conversion into the parent compound post-administration and showcasing significant antitumor activity and pharmacological effects on enzymes related to tumor cells (Chou et al., 2010).
Diagnostic Imaging
In diagnostic imaging, specifically in the context of estrogen receptors, fluorine-18-labeled estrogens have been developed for positron emission tomography (PET), exhibiting high selectivity and uptake in target tissues, indicating their utility in identifying and monitoring estrogen-receptor-positive tumors (Kiesewetter et al., 1984).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-fluoro-4-hydroxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHIBHMRLBRNON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-hydroxyphenyl)propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
